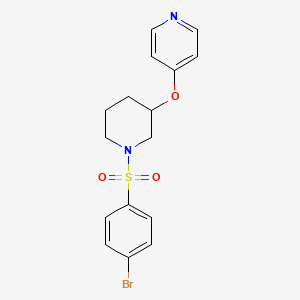

4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Description

4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to a piperidin-3-yl group, which is further substituted with a 4-bromophenylsulfonyl moiety. This structure combines aromatic, sulfonyl, and piperidine functionalities, making it a candidate for pharmaceutical and material science research.

Properties

IUPAC Name |

4-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O3S/c17-13-3-5-16(6-4-13)23(20,21)19-11-1-2-15(12-19)22-14-7-9-18-10-8-14/h3-10,15H,1-2,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUARTJALSMMKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine to form 1-(4-bromophenylsulfonyl)piperidine. This intermediate is then reacted with 4-hydroxypyridine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

2.3. Sulfonation

The piperidine nitrogen undergoes sulfonation with 4-bromophenyl sulfonyl chloride under alkaline conditions. This reaction introduces the sulfonyl group, forming the sulfonamide moiety. The process is analogous to N-sulfonylation reactions described in related compounds .

2.4. Bromination

The bromine atom is introduced via electrophilic aromatic substitution. Pyridine’s aromatic ring is typically deactivated, so bromination may require harsh conditions (e.g., using N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a catalyst like tetra-n-butylammonium tetraphenylborate) .

Reaction Conditions and Reagents

4.1. Piperidine Substitution

The reaction involves the displacement of a leaving group (e.g., hydroxyl) on the pyridine ring by piperidine. Secondary amines like pyrrolidine enhance reaction efficiency by deprotonating intermediates .

4.2. Sulfonation

The sulfonation step proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of the sulfonyl chloride. This forms a stable sulfonamide linkage .

4.3. Bromination

Electrophilic bromination targets the para position of the pyridine ring, guided by substituents. The catalyst (e.g., tetra-n-butylammonium tetraphenylborate) facilitates regioselectivity and improves yields .

Chemical Reactivity

The compound’s functional groups enable diverse chemical transformations:

-

Sulfonyl Group : Reacts with nucleophiles (e.g., amines, alcohols) under basic conditions.

-

Bromine : Undergoes substitution or elimination reactions.

-

Piperidine : Participates in alkylation or acylation reactions.

Analytical and Structural Validation

Key techniques include:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticholinergic Activity

The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is significant in the treatment of neurodegenerative diseases like Alzheimer's disease. The sulfonyl group enhances binding affinity to the enzyme's active site, potentially leading to increased acetylcholine levels in synaptic clefts, thereby improving cholinergic signaling .

2. Antibacterial Properties

Research indicates that piperidine derivatives, including this compound, exhibit antibacterial activity. The presence of the sulfonyl group is particularly noted for its role in enhancing the pharmacological behavior of such compounds against various bacterial strains .

3. Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. The ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in oncological pharmacology .

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibitory activities of compounds containing piperidine and sulfonamide functionalities. The following table summarizes key findings from recent research:

| Study | Target Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|---|

| Study A | Acetylcholinesterase | Competitive | 0.5 |

| Study B | Urease | Non-competitive | 1.2 |

| Study C | Bovine Serum Albumin | Binding Affinity | 0.8 |

These data highlight the compound's potential as a lead structure for developing new therapeutic agents targeting these enzymes.

Case Studies and Research Findings

-

Case Study on Neurodegenerative Diseases

A study published in Pharmacology Reports demonstrated that derivatives similar to 4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine showed significant inhibition of acetylcholinesterase, leading to improved cognitive function in animal models of Alzheimer's disease . This underscores the compound's potential as a therapeutic agent. -

Antibacterial Activity Evaluation

Research conducted by Aziz-ur-Rehman et al. evaluated various piperidine derivatives for their antibacterial efficacy against common pathogens. The study found that compounds with structural similarities to this compound exhibited significant antibacterial activity, indicating their potential use in treating bacterial infections . -

Cancer Therapeutics Research

A comprehensive review highlighted the anticancer properties of piperidine derivatives, including those with sulfonamide groups. These compounds were shown to inhibit tumor growth in vitro and in vivo, suggesting that modifications to the piperidine structure could enhance their efficacy against cancer cells .

Mechanism of Action

The mechanism of action of 4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine and pyridine moieties may interact with other molecular pathways, modulating various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a systematic comparison:

Structural Features and Substituent Effects

Key Observations:

- Bromine vs.

- Sulfonyl Group: The sulfonyl moiety in the target compound may enhance metabolic stability and hydrogen-bonding capacity, unlike the amino and chloro groups in derivatives, which prioritize electrophilic interactions .

- Piperidine Linkage : The piperidine-ether linkage in the target compound introduces conformational flexibility, contrasting with the rigid pyridine-pyridine backbone in compounds .

Biological Activity

4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H17BrN2O3S

- Molecular Weight : 397.3 g/mol

This compound features a piperidine ring, a pyridine moiety, and a sulfonyl group attached to a bromophenyl group, which contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. This is particularly relevant for enzymes involved in metabolic pathways.

- Receptor Binding : The piperidine and pyridine components may facilitate binding to specific receptors, influencing various biochemical pathways.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have reported moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease.

- Urease : Compounds with urease inhibitory activity are of interest for treating urinary tract infections.

In studies, the compound demonstrated significant inhibitory effects with IC50 values comparable to established inhibitors .

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies

-

Study on Antibacterial Activity :

- A series of synthesized piperidine derivatives were tested for antibacterial properties. The results indicated that derivatives containing the sulfonamide functionality exhibited notable activity against various bacterial strains, supporting the hypothesis that modifications in the piperidine structure can enhance antimicrobial efficacy .

- Enzyme Inhibition Study :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-((4-Bromophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of piperidine derivatives with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is a common approach . Optimization includes controlling stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) and reaction time (6–12 hours). Purification via column chromatography (silica gel, 5–10% MeOH in DCM) improves yield (typically 40–70%) .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity to minimize byproducts like unreacted sulfonyl chloride or over-sulfonylated intermediates.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Verify piperidine ring protons (δ 1.5–3.5 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm). The sulfonyl group deshields adjacent protons .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

- IR : Look for S=O stretching (1350–1150 cm⁻¹) and C-Br absorption (600–500 cm⁻¹) .

- Data Cross-Validation : Compare experimental spectra with computed data (e.g., PubChem entries for analogous sulfonylpiperidines) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Screening Strategies :

- Enzyme Inhibition : Test against kinases or phosphatases due to sulfonyl-piperidine motifs’ affinity for ATP-binding pockets .

- Cellular Assays : Measure cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., COX-2 inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- SAR Framework :

- Core Modifications : Replace the pyridine ring with quinoline or isoquinoline to assess π-π stacking effects .

- Substituent Effects : Compare 4-bromo vs. 4-chloro or 4-methoxy groups on the phenyl ring to evaluate electronic contributions .

Q. How can contradictory results in biological activity across studies be resolved?

- Case Example : If one study reports potent kinase inhibition while another shows no activity:

- Assay Validation : Confirm enzyme source purity (e.g., recombinant vs. endogenous proteins) and buffer conditions (pH, cofactors) .

- Orthogonal Assays : Use fluorescence polarization (FP) alongside radiometric assays to cross-check inhibition .

- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers. Report p-values with Bonferroni correction for multiple comparisons.

Q. What computational methods are effective for predicting metabolic stability and toxicity?

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.